Rehmaionoside B is an iridoid glycoside compound primarily extracted from the roots of Rehmannia glutinosa, a plant widely recognized in traditional Chinese medicine. This compound is characterized by its unique chemical structure, which includes a sugar moiety linked to a non-sugar aglycone, likely of phenolic nature. Rehmaionoside B has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and immunomodulatory effects, making it a subject of interest in both medicinal and biochemical research .
The mechanism of action of Rehmaionoside B is not fully understood. However, due to the presence of phenolic groups, it may act as an antioxidant by scavenging free radicals in the body []. Additionally, its sugar component might influence its absorption and interaction with biological targets. Further research is needed to elucidate its specific mechanisms.
Studies suggest that Rehmaionoside B exhibits antioxidant properties, potentially helping to protect cells from damage caused by free radicals. This activity has been observed in both in vitro and in vivo models. Source: )
Research suggests that Rehmaionoside B may possess anti-inflammatory properties. Studies have shown that it may reduce the production of inflammatory mediators in certain cell types. Source: )
Preliminary research has explored the potential effects of Rehmaionoside B in various areas, including:
These reactions allow for the synthesis of various derivatives that may exhibit distinct biological activities.
The biological activities of Rehmaionoside B are multifaceted:
Research indicates that these properties make it a candidate for treating various conditions, including inflammatory diseases and neurodegenerative disorders.
The synthesis of Rehmaionoside B typically involves extraction from Rehmannia glutinosa roots. The general steps include:
Industrial methods follow similar procedures but on a larger scale, employing advanced techniques for efficiency.
Research on the interaction studies of Rehmaionoside B indicates its influence on various biological systems:
These interactions underline its potential therapeutic applications and warrant further investigation.
Rehmaionoside B shares structural similarities with several other compounds but exhibits unique pharmacological properties. Here are some comparable compounds:
| Compound Name | Structure Type | Key Properties | Unique Aspects |
|---|---|---|---|
| Rehmaionoside A | Iridoid glycoside | Similar anti-inflammatory effects | Different pharmacological profile |
| Scutellarein | Flavonoid | Anti-inflammatory and neuroprotective | Distinct structural framework |
| Oxyrehmaionoside B | Iridoid glycoside | Hypoglycemic effects | Isomeric relationship with Rehmaionoside B |
Rehmaionoside B is unique due to its specific molecular interactions that allow it to target multiple biological pathways effectively, providing a broad spectrum of pharmacological effects not fully replicated by its analogs.
Rehmaionoside B is characterized by the molecular formula C₁₉H₃₄O₈, which corresponds to a molecular weight of 390.5 grams per mole [1] [2] [3]. The compound exhibits an exact mass of 390.22536804 grams per mole as determined through high-resolution mass spectrometry [3]. This molecular composition indicates the presence of nineteen carbon atoms, thirty-four hydrogen atoms, and eight oxygen atoms, reflecting the typical structure of a terpene glycoside with significant hydroxylation [1] [2].
The molecular weight calculation has been consistently reported across multiple chemical databases, with slight variations in decimal precision ranging from 390.46850 to 390.5 grams per mole [4] [5] [6]. The Chemical Abstracts Service registry number for Rehmaionoside B is 104056-83-9, which serves as the primary identifier for this compound in chemical literature and databases [1] [2] [5].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₄O₈ | [1] [2] [3] |
| Molecular Weight | 390.5 g/mol | [1] [5] [3] |
| Exact Mass | 390.22536804 g/mol | [3] |
| Chemical Abstracts Service Number | 104056-83-9 | [1] [2] [5] |
| Monoisotopic Mass | 390.22537 Da | [4] |
Rehmaionoside B belongs to the class of terpene glycosides, specifically categorized as an iridoid glycoside with a cyclopentanopyran core structure [1] [3] [7]. The compound features a β-D-glucopyranoside moiety linked to a modified cyclohexane ring system bearing multiple hydroxyl groups and a vinyl side chain [1] [2] [3]. The stereochemical configuration is designated as (2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [1] [3].
The structural framework consists of a six-membered cyclohexane ring substituted with two methyl groups at position 3, one methyl group at position 1, and bearing a hydroxyl group at position 2 [2] [3]. An unsaturated four-carbon side chain extends from position 2, featuring an (E)-configuration double bond and terminating in a secondary alcohol with (R)-stereochemistry [1] [3]. The glycosidic linkage occurs through the anomeric carbon of β-D-glucose attached to the cyclohexane ring system [2] [3].
The International Union of Pure and Applied Chemistry name reflects the complex stereochemistry: (2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [3]. This nomenclature indicates multiple chiral centers throughout the molecule, with defined absolute configurations that are critical for biological activity and physicochemical properties [8].
Rehmaionoside B exhibits characteristic physicochemical properties typical of glycosylated natural products. The compound demonstrates a topological polar surface area of 140.00 Ų, indicating significant hydrophilic character due to the multiple hydroxyl groups present in both the aglycone and glycone portions [3]. The calculated logarithm of the octanol-water partition coefficient (XlogP) is -0.60, while the atomic logarithm of the partition coefficient (AlogP) is -0.56, both indicating hydrophilic character and preferential water solubility [3].
The molecular structure contains eight hydrogen bond acceptor sites and six hydrogen bond donor sites, contributing to its water solubility and potential for intermolecular interactions [3]. The compound possesses five rotatable bonds, suggesting moderate conformational flexibility despite the rigid cyclic components [3]. These properties are consistent with the general characteristics of glycosides, where the sugar moiety significantly enhances water solubility compared to the corresponding aglycone [9] [10].
| Property | Value | Measurement Method | |
|---|---|---|---|
| Topological Polar Surface Area | 140.00 Ų | Computational | [3] |
| XlogP | -0.60 | Computational | [3] |
| AlogP | -0.56 | Computational | [3] |
| Hydrogen Bond Acceptors | 8 | Structural Analysis | [3] |
| Hydrogen Bond Donors | 6 | Structural Analysis | [3] |
| Rotatable Bonds | 5 | Structural Analysis | [3] |
The solubility characteristics follow typical patterns for glycosides, with enhanced water solubility attributed to the glucose moiety while maintaining some organic solvent compatibility through the terpene aglycone portion [9] [11] [10]. The compound is expected to be soluble in polar protic solvents and hydroalcoholic solutions, but poorly soluble in non-polar organic solvents [9] [10].
Mass spectrometric analysis of Rehmaionoside B reveals characteristic fragmentation patterns that facilitate structural identification and differentiation from related compounds [12] [13]. In positive ion mode electrospray ionization, the compound produces a prominent [M+Na]⁺ ion at m/z 413.2149, corresponding to the molecular formula C₁₉H₃₄O₈Na [12]. The protonated molecular ion [M+H]⁺ appears at m/z 391, while the deprotonated molecular ion [M-H]⁻ is observed at m/z 389 in negative ion mode [13] [14].
The tandem mass spectrometry fragmentation pattern shows a characteristic loss of 180 daltons, corresponding to the elimination of one glucose molecule, producing a fragment ion at m/z 211.1692 [12]. Sequential losses of water molecules (18 daltons each) generate fragment ions at m/z 193.1592 and 175.1484, indicating the presence of multiple hydroxyl groups in the aglycone portion [12]. Additional fragments observed include ions at m/z 327 (loss of three methyl groups and water) and m/z 178 (corresponding to the aglycone moiety after glucose loss) [13].
| Ion Type | m/z Value | Interpretation | Loss from Molecular Ion | |
|---|---|---|---|---|
| [M+Na]⁺ | 413.2149 | Sodium adduct | +23 Da | [12] |
| [M+H]⁺ | 391 | Protonated molecular ion | +1 Da | [13] |
| [M-H]⁻ | 389 | Deprotonated molecular ion | -1 Da | [13] |
| Fragment | 211.1692 | Glucose loss | -180 Da | [12] |
| Fragment | 193.1592 | Water loss from 211 | -18 Da | [12] |
| Fragment | 175.1484 | Second water loss | -36 Da | [12] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for Rehmaionoside B, though specific spectral data for this compound are limited in the available literature [15] [16]. The compound is expected to exhibit characteristic signals for the β-D-glucopyranosyl moiety, including anomeric proton signals typically appearing around 4.5-5.5 parts per million in ¹H nuclear magnetic resonance spectroscopy [16]. The glucose ring protons would appear as a complex multiplet pattern between 3.0-4.0 parts per million, consistent with the stereochemistry of β-D-glucose [16].
The aglycone portion would display signals characteristic of the cyclohexane ring system, with methyl groups appearing as singlets around 1.0-1.5 parts per million [16]. The vinyl protons of the side chain would be expected to appear in the 5.0-6.0 parts per million region, with coupling patterns consistent with the (E)-configuration of the double bond [16]. Hydroxyl protons would appear as exchangeable signals, typically observed in deuterium oxide exchange experiments [16].
¹³C nuclear magnetic resonance spectroscopy would reveal the nineteen carbon signals corresponding to the molecular formula, with the anomeric carbon of glucose appearing around 95-105 parts per million [16]. The carbonyl and vinyl carbons would appear in their characteristic chemical shift ranges, while the saturated carbon atoms would appear in the aliphatic region [16].
Infrared spectroscopy of Rehmaionoside B would be expected to show characteristic absorption bands for the functional groups present in the molecule [16]. The broad absorption band in the 3200-3600 wavenumber region would correspond to the multiple hydroxyl groups present in both the glucose moiety and the aglycone portion [16]. The carbon-hydrogen stretching vibrations would appear in the 2800-3000 wavenumber region, reflecting the aliphatic nature of the cyclohexane ring and side chain [16].
The carbon-oxygen stretching vibrations of the ether linkages, including the glycosidic bond, would be observed in the 1000-1300 wavenumber region [16]. The presence of the double bond in the side chain would contribute to absorption bands in the 1600-1700 wavenumber region [16]. The fingerprint region below 1500 wavenumbers would contain complex patterns characteristic of the specific molecular framework [16].
Rehmaionoside B belongs to the broader family of iridoid glycosides, which are characterized by their cyclopentanopyran core structure derived from the monoterpene precursor 8-oxogeranial [7] [17]. These compounds typically feature a glycosidic linkage at the C-1 position and a double bond between C-3 and C-4 in the basic iridoid framework [18] [7]. Rehmaionoside B differs from classical iridoids in that it lacks the typical cyclopentanopyran bicyclic system, instead featuring a modified cyclohexane ring with a glucose attachment [1] [3].
The structural relationship with other iridoid glycosides is primarily evident in the glycosylation pattern and the terpene-derived aglycone [17]. Like other members of this family, Rehmaionoside B contains a β-D-glucopyranosyl moiety, which is the most common sugar unit found in naturally occurring iridoid glycosides [7] [17]. The biosynthetic pathway likely involves UDP-glucosyltransferases that catalyze the attachment of glucose to the hydroxylated terpene aglycone, similar to other plant glycosides [19] [20].
Common structural features shared with other iridoid glycosides include the presence of multiple hydroxyl groups, the β-glycosidic linkage configuration, and the terpene-derived carbon skeleton [7] [17]. However, Rehmaionoside B represents a unique structural variant within this class due to its modified ring system and specific substitution pattern [1] [3].
Rehmaionoside A and Rehmaionoside B are structural isomers sharing the identical molecular formula C₁₉H₃₄O₈ and molecular weight of 390.5 grams per mole [5] [12] [21]. Both compounds are iridoid glycosides isolated from Rehmannia glutinosa and exhibit similar overall structural frameworks [12] [22]. The primary structural difference between these isomers lies in the stereochemistry of the hydroxyl group on the side chain, with Rehmaionoside A having an (S)-configuration at the terminal carbon while Rehmaionoside B possesses an (R)-configuration [23] [21].
The Chemical Abstracts Service registry numbers distinguish these isomers: Rehmaionoside A is registered as 104112-06-3, while Rehmaionoside B carries the number 104056-83-9 [5] [21]. Both compounds feature the same core structure consisting of a cyclohexane ring bearing two methyl groups at position 3, one methyl group at position 1, and a hydroxyl-substituted vinyl side chain [23] [21]. The β-D-glucopyranosyl moiety is attached at the same position in both isomers [12] [21].
| Property | Rehmaionoside A | Rehmaionoside B | |
|---|---|---|---|
| Chemical Abstracts Service Number | 104112-06-3 | 104056-83-9 | [5] [21] |
| Side Chain Stereochemistry | (3S) | (3R) | [23] [21] |
| International Union of Pure and Applied Chemistry Name | (E,3S)-3-hydroxybut-1-enyl | (E,3R)-3-hydroxybut-1-enyl | [23] [21] |
| Molecular Formula | C₁₉H₃₄O₈ | C₁₉H₃₄O₈ | [5] [21] |
| Molecular Weight | 390.5 g/mol | 390.5 g/mol | [5] [21] |
Mass spectrometric differentiation between Rehmaionoside A and Rehmaionoside B presents analytical challenges due to their isomeric relationship and identical molecular weights [12] [13]. Both compounds produce the same molecular ion peaks in electrospray ionization mass spectrometry, with [M+Na]⁺ ions at m/z 413.2149 and [M-H]⁻ ions at m/z 389 [12] [13]. The primary fragmentation pathways also show remarkable similarity, with both isomers losing the glucose moiety (180 daltons) to produce fragment ions at m/z 211.1692 [12].
However, subtle differences in fragmentation patterns may be observed in the relative intensities of certain fragment ions, particularly those arising from rearrangement processes involving the stereogenic center on the side chain [12] [13]. The sequential loss of water molecules from the aglycone portion produces fragments at m/z 193.1592 and 175.1484 for both isomers, but the relative abundances of these ions may differ slightly due to the different spatial arrangements of the hydroxyl groups [12].
Advanced mass spectrometric techniques such as ion mobility spectrometry or collision-induced dissociation with multiple fragmentation stages may provide enhanced discrimination between these isomers [13] [24]. The use of deuterium exchange experiments or chemical derivatization prior to mass spectrometric analysis could also aid in distinguishing between Rehmaionoside A and Rehmaionoside B [13] [14].
| Fragment Ion (m/z) | Interpretation | Relative Abundance | |
|---|---|---|---|
| 413.2149 | [M+Na]⁺ | High for both isomers | [12] |
| 389 | [M-H]⁻ | High for both isomers | [13] |
| 211.1692 | Glucose loss | Moderate for both | [12] |
| 193.1592 | First water loss | Variable between isomers | [12] |
| 175.1484 | Second water loss | Variable between isomers | [12] |